(S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is a methyl ester derivative of 2,3,4,5-tetrahydropyridazine-3-carboxylic acid and is known for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate typically involves asymmetric synthesis techniques. One common method includes the Wittig condensation of tributyl (methoxycarbonylmethylene)phosphorane with (2E)-3-(2’,3’,4’,6’-tetra-O-acetyl-β-D-glucopyranosyloxy)propenal. This reaction displays excellent Re-face reactivity towards diethyl azodicarboxylate, bis(2,2,2-trichloroethyl) azodicarboxylate, dibenzyl azodicarboxylate, diisopropyl azodicarboxylate, and di-tert-butyl azodicarboxylate in thermal hetero-Diels–Alder reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale asymmetric synthesis processes. These methods ensure high enantiomeric excess and yield, making the compound suitable for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate undergoes several types of chemical reactions, including:
Hydrogenation: The cycloadducts formed in the synthesis can undergo hydrogenation of their olefinic bonds to give dihydro derivatives.
Hydrogenolysis: In the case of certain cycloadducts, hydrogenolysis of the benzyloxycarbonyl group occurs.
Saponification: The ester can be converted to sodium (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylate through saponification.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen over palladium-carbon for hydrogenation and trifluoroacetic acid for certain condensation reactions .
Major Products
Major products formed from these reactions include dihydro derivatives and sodium (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylate .
Scientific Research Applications
(S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyridazine derivatives and related heterocyclic compounds such as pyridazines and pyrimidines .
Uniqueness
(S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate is unique due to its specific chiral configuration and the high enantiomeric excess achieved in its synthesis.
Properties
CAS No. |
138323-06-5 |
---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
methyl (6S)-1,4,5,6-tetrahydropyridazine-6-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)5-3-2-4-7-8-5/h4-5,8H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
TZSSQJRJXKMUDM-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC=NN1 |
SMILES |
COC(=O)C1CCC=NN1 |
Canonical SMILES |
COC(=O)C1CCC=NN1 |
Synonyms |
3-Pyridazinecarboxylicacid,2,3,4,5-tetrahydro-,methylester,(3S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.